4-n-Butoxy-3-methylthiophenol
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Overview
Description
4-n-Butoxy-3-methylthiophenol is an aromatic thiol compound with the molecular formula C11H16OS It is characterized by the presence of a butoxy group and a methyl group attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of an aryl halide with elemental sulfur in the presence of a copper catalyst, followed by reduction with zinc and hydrochloric acid . Another approach involves the use of aryl magnesium halides, which react with elemental sulfur to form halothiolates, followed by decomposition with diluted acids or water .
Industrial Production Methods
Industrial production of 4-n-Butoxy-3-methylthiophenol may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-n-Butoxy-3-methylthiophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-n-Butoxy-3-methylthiophenol can be compared with other aromatic thiols, such as thiophenol and 4-methylthiophenol. While all these compounds share the thiol functional group, this compound is unique due to the presence of the butoxy group, which can influence its reactivity and solubility. Similar compounds include:
Thiophenol: Lacks the butoxy and methyl groups.
4-Methylthiophenol: Lacks the butoxy group but has a similar structure.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-butoxy-3-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-4-7-12-11-6-5-10(13)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOIGFJMZCYPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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